molecular formula C11H16N2O2 B13649906 tert-Butyl 5-amino-2-methylnicotinate

tert-Butyl 5-amino-2-methylnicotinate

Cat. No.: B13649906
M. Wt: 208.26 g/mol
InChI Key: PWRGEYIERSCEGP-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-methylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl group attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-methylnicotinate typically involves the esterification of 5-amino-2-methylnicotinic acid with tert-butanol. This reaction is often catalyzed by acidic reagents such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually require refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

  • tert-Butyl 5-amino-2-methylbenzoate
  • tert-Butyl 5-amino-2-methylpyridine-3-carboxylate
  • tert-Butyl 5-amino-2-methylisonicotinate

Uniqueness: tert-Butyl 5-amino-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both the amino and methyl groups at specific positions enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 5-amino-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-7-9(5-8(12)6-13-7)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3

InChI Key

PWRGEYIERSCEGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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